Galantamine hydrobromide Galantamine hydrobromide Galantamine Hydrobromide is the hydrobromide salt form of galantamine, a tertiary alkaloid obtained synthetically or naturally from the bulbs and flowers of Narcissus and several other genera of the Amaryllidaceae family with anticholinesterase and neurocognitive-enhancing activities. Galantamine competitively and reversibly inhibits acetylcholinesterase, thereby increasing the concentration and enhancing the action of acetylcholine (Ach). In addition, galantamine is a ligand for nicotinic acetylcholine receptors, which may increase the presynaptic release of Ach and activate postsynaptic receptors. This agent may improve neurocognitive function in mild and moderate Alzheimer' s disease and may reduce abstinence-induced cognitive symptoms that promote smoking relapse.
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
See also: Galantamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1953-04-4
VCID: VC21344099
InChI: InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3 g/mol

Galantamine hydrobromide

CAS No.: 1953-04-4

Cat. No.: VC21344099

Molecular Formula: C17H22BrNO3

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Galantamine hydrobromide - 1953-04-4

CAS No. 1953-04-4
Molecular Formula C17H22BrNO3
Molecular Weight 368.3 g/mol
IUPAC Name (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
Standard InChI InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
Standard InChI Key QORVDGQLPPAFRS-XPSHAMGMSA-N
Isomeric SMILES CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Chemical Structure and Properties

Galantamine hydrobromide is a tertiary alkaloid originally extracted from plant sources but now primarily synthesized for pharmaceutical use. Chemically, it is known as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol hydrobromide . It possesses an empirical formula of C17H21NO3- HBr and a molecular weight of 368.27 . Physically, galantamine hydrobromide appears as a white to almost white powder that is sparingly soluble in water . The compound demonstrates characteristic properties that can be confirmed through infrared absorption spectroscopy and chromatographic retention time analysis, as standardized in pharmacopeial monographs .

Pharmaceutical Formulations

Galantamine hydrobromide is available in various pharmaceutical formulations, primarily as extended-release capsules containing white to off-white pellets. These capsules are manufactured in multiple strengths to facilitate appropriate dosing regimens. The available strengths include:

StrengthCapsule AppearanceImprint
8 mgWhite opaque"G 8"
16 mgPink opaque"G 16"
24 mgCaramel opaque"G 24"

These formulations contain inactive ingredients including diethyl phthalate, ethylcellulose, gelatin, hypromellose, polyethylene glycol, sugar spheres (sucrose and starch), and titanium dioxide, with additional colorants in the higher-strength capsules .

Mechanism of Action

Galantamine hydrobromide exhibits a dual mechanism of action that distinguishes it from other compounds in its class.

Acetylcholinesterase Inhibition

Galantamine functions primarily as a reversible, competitive inhibitor of acetylcholinesterase (AChE) . This enzyme is responsible for the hydrolysis of acetylcholine (ACh) at the synaptic cleft, breaking it down into acetate and choline. By inhibiting this process, galantamine increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission . The inhibition occurs specifically in the central nervous system, particularly in the frontal cortex and hippocampal regions, where galantamine binds to the choline-binding site and acyl-binding pocket of the enzyme's active site .

Nicotinic Receptor Modulation

Unlike some other acetylcholinesterase inhibitors, galantamine also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) . This modulation enhances the response of these receptors to acetylcholine, potentially contributing to its therapeutic effects. The dual action on both acetylcholinesterase and nicotinic receptors may provide a more comprehensive approach to addressing the cholinergic deficits observed in Alzheimer's disease and related disorders .

TargetActionOrganism
AcetylcholinesteraseInhibitorHumans
Neuronal acetylcholine receptor subunit alpha-7Allosteric modulatorHumans
Muscle nicotinic acetylcholine receptorAllosteric modulatorHumans
CholinesteraseInhibitorHumans

This table summarizes the molecular targets of galantamine hydrobromide and its actions on each target .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of galantamine hydrobromide has been well-characterized through multiple clinical studies.

Absorption and Distribution

Galantamine exhibits excellent bioavailability following oral administration, with absorption rates ranging from 90-100% . The compound demonstrates linear pharmacokinetics over the therapeutic dose range of 8-32 mg/day . Following oral administration, peak plasma concentrations (Tmax) are reached in approximately 1 hour . After 10 hours of administration at a dose of 24 mg/day, mean plasma concentrations range from 82–97 μg/L, while at 32 mg/day, concentrations reach 114–126 μg/L .

Metabolism and Elimination

Galantamine undergoes metabolism primarily through two pathways:

  • O-demethylation via the cytochrome P450 enzyme CYP2D6

  • Glucuronidation

In studies using radiolabeled galantamine, 14-24% of the total radioactivity was identified as galantamine glucuronide 8 hours post-dose . Interestingly, both poor and extensive CYP2D6 metabolizers show predominance of unchanged galantamine (39-77%) and its glucuronide metabolite (14-24%) in plasma . The total plasma clearance accounts for 20–25% of drug elimination, with nonrenal clearance representing a significant portion of the elimination process .

Therapeutic Applications

Galantamine hydrobromide has established therapeutic applications primarily in neurodegenerative disorders characterized by cognitive impairment.

Alzheimer's Disease

Galantamine hydrobromide is approved for the treatment of mild to moderately severe dementia of Alzheimer type in the United States . The compound's dual mechanism of action makes it particularly suitable for addressing the cholinergic deficits observed in Alzheimer's disease. Clinical studies have demonstrated its efficacy in improving or maintaining cognitive function, activities of daily living, and behavior in patients with mild to moderate Alzheimer's disease .

Alzheimer's Disease with Cerebrovascular Disease

In certain countries, galantamine is also approved for the treatment of Alzheimer's disease with cerebrovascular disease . Studies have shown therapeutic efficacy in vascular dementia and Alzheimer's disease with cerebrovascular components, suggesting potential benefits for patients with mixed dementia presentations .

Dosage and Administration

The administration of galantamine hydrobromide follows a specific titration schedule to optimize efficacy while minimizing adverse effects.

Dosing Regimen

The recommended starting dosage is 4 mg (as the hydrobromide) twice daily . This initial dose allows patients to acclimate to the cholinergic effects of the medication. Subsequently, the dosage should be increased in increments of 8 mg/day in two divided doses after four weeks at a given dosage . This gradual titration continues until a maintenance dosage of 16-24 mg/day in two divided doses is reached .

Extended-release formulations are available in strengths of 8 mg, 16 mg, and 24 mg to facilitate once-daily dosing and potentially improve adherence .

Optimal Therapeutic Approach

Clinical evidence suggests that optimal therapy with galantamine requires early initiation of the drug and a dosage-adjustment period of approximately eight weeks . This approach maximizes the potential benefits while allowing tolerance to develop to any initial side effects.

Clinical Efficacy

The clinical efficacy of galantamine hydrobromide has been demonstrated in multiple randomized controlled trials involving patients with Alzheimer's disease.

Short-term Efficacy

The safety and efficacy of galantamine have been established in multiple randomized, Phase III trials involving more than 2,600 patients with mild-to-moderate Alzheimer's disease . These studies found that galantamine improved or maintained performance across all domains of Alzheimer's disease, including cognition, function, behavior, and caregiver burden in the short term .

Long-term Efficacy and Mortality Benefits

A notable 2-year, randomized, placebo-controlled study provided compelling evidence for the long-term benefits of galantamine. This study demonstrated that long-term treatment with galantamine significantly reduced mortality and slowed the decline in cognition and daily living activities in patients with mild to moderate Alzheimer's disease .

Treatment GroupMortality RateHazard Ratio (95% CI)P-value
Galantamine3.2%0.58 (0.37; 0.89)0.011
Placebo5.5%

This mortality benefit was particularly noteworthy, with patients receiving galantamine showing a significantly higher survival rate than placebo-treated patients . Subgroup analyses revealed that the mortality benefit was consistent across different age groups (p=0.798) and baseline Mini-Mental State Examination (MMSE) scores (p=0.341) .

Effects on Cognitive Subgroups

Further analysis of the mortality data showed interesting differences based on baseline cognitive function. The death rate (per 100 patient years) in patients with MMSE <18 was higher in both treatment groups but maintained the relative benefit with galantamine (placebo: 7.01, galantamine: 4.82) compared to those with MMSE ≥18 (placebo: 2.63, galantamine: 1.15) . This suggests that while advanced disease carries a higher mortality risk, the protective effect of galantamine remains consistent across disease severity.

Economic Considerations

Beyond clinical efficacy, galantamine hydrobromide has demonstrated economic benefits in the management of Alzheimer's disease.

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